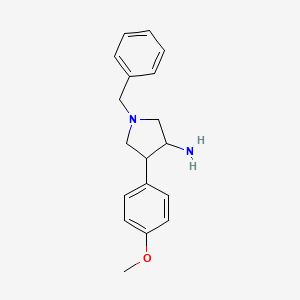
1-Benzyl-4-(4-méthoxyphényl)pyrrolidin-3-amine
Vue d'ensemble
Description
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de modulateurs sélectifs des récepteurs androgènes (SARM)
Le cycle pyrrolidine, une caractéristique clé de ce composé, a été utilisé pour synthétiser des dérivés qui agissent comme des modulateurs sélectifs des récepteurs androgènes (SARM) . Ces composés sont prometteurs pour le traitement de conditions telles que l'atrophie musculaire et l'ostéoporose, sans les effets secondaires associés aux stéroïdes anabolisants traditionnels.
Activité antimicrobienne
Les dérivés pyrrolidine ont été explorés pour leurs propriétés antimicrobiennes. La flexibilité structurale du cycle pyrrolidine permet la synthèse de composés ayant une activité potentielle contre une variété de pathogènes microbiens .
Recherche sur le cancer
En recherche sur le cancer, les dérivés pyrrolidine ont été utilisés pour induire l'apoptose dans les cellules cancéreuses. Par exemple, des composés structurellement liés à la 1-Benzyl-4-(4-méthoxyphényl)pyrrolidin-3-amine ont montré la capacité d'initier la mort cellulaire programmée dans les lignées cellulaires du cancer du sein .
Conception et synthèse de médicaments
L'échafaudage pyrrolidine est une caractéristique commune dans la conception de médicaments en raison de son hybridation sp3 et de sa non-planéité, qui contribuent à la forme tridimensionnelle des composés pharmaceutiques. Cela peut conduire à la découverte de nouveaux médicaments avec des profils biologiques uniques .
Études d'inhibition enzymatique
Les dérivés pyrrolidine peuvent être conçus pour inhiber des enzymes spécifiques, ce qui est une stratégie cruciale dans le développement de médicaments. Des études de docking moléculaire ont montré que ces composés peuvent former des complexes stables avec les enzymes cibles, fournissant des informations sur leur potentiel en tant qu'agents thérapeutiques .
Stéréosélectivité dans l'action des médicaments
La stéréogénicité du cycle pyrrolidine signifie que les différents stéréoisomères peuvent avoir des activités biologiques différentes. Cette propriété est exploitée dans la conception de médicaments énantiosélectifs, où l'orientation spatiale des substituants est cruciale pour la liaison aux protéines .
Modification du profil pharmacocinétique
Modifier le profil pharmacocinétique d'un médicament est essentiel pour améliorer son efficacité et sa sécurité. Les dérivés pyrrolidine, tels que ceux liés à la this compound, peuvent être synthétisés pour améliorer les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) .
Propriétés
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVJJLOBWHORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


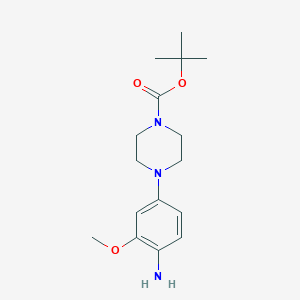
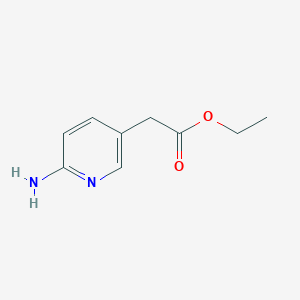

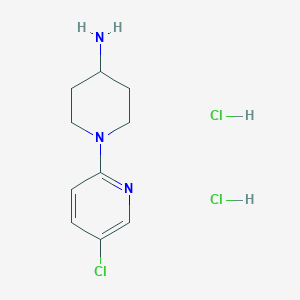

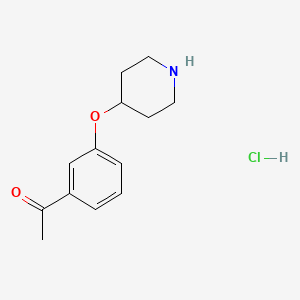

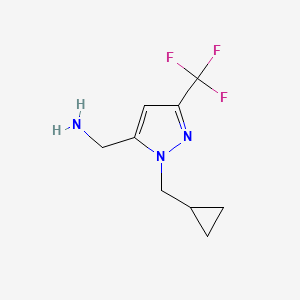
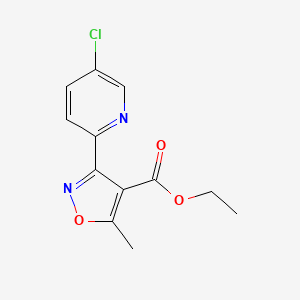
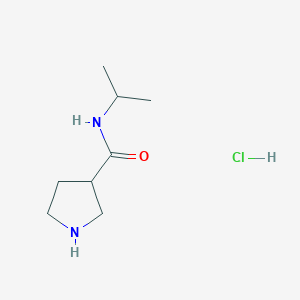

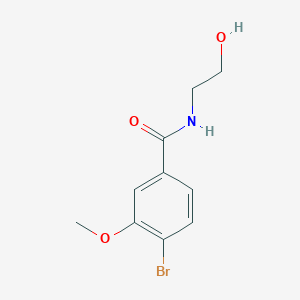
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)
